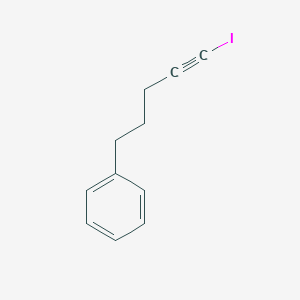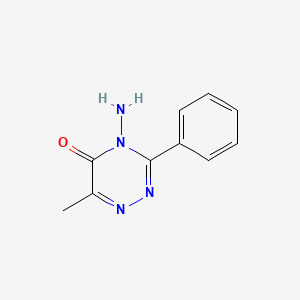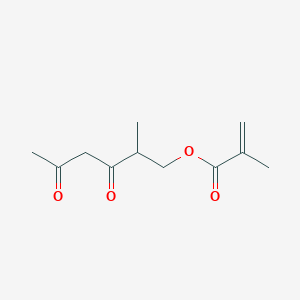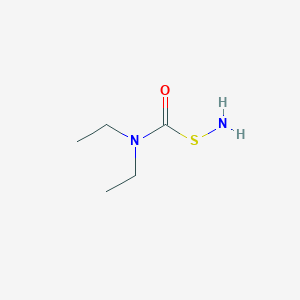![molecular formula C18H27NO B14283996 Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- CAS No. 159888-25-2](/img/structure/B14283996.png)
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features a complex structure with multiple substituents, making it unique in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with amines under specific conditions. For instance, the reaction of benzoic acid with isopropylamine in the presence of a dehydrating agent like thionyl chloride can yield the desired benzamide compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated benzamides, substituted amides
Aplicaciones Científicas De Investigación
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Diisopropylbenzamide: A benzamide derivative with two isopropyl groups attached to the amide nitrogen.
2-Methylbenzamide: A benzamide derivative with a methyl group attached to the aromatic ring.
Uniqueness
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
159888-25-2 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-[(2S)-pent-4-en-2-yl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H27NO/c1-7-10-15(6)16-11-8-9-12-17(16)18(20)19(13(2)3)14(4)5/h7-9,11-15H,1,10H2,2-6H3/t15-/m0/s1 |
Clave InChI |
PNEYBYDCSQEUOF-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](CC=C)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


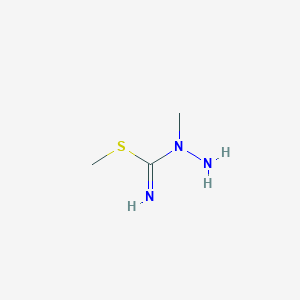
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
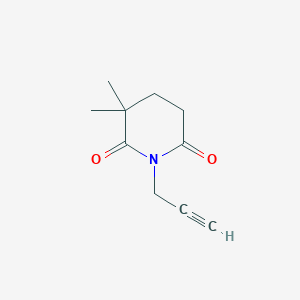
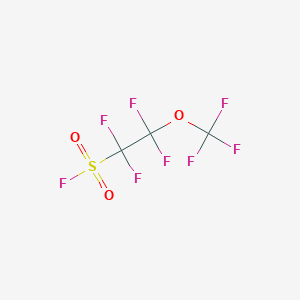
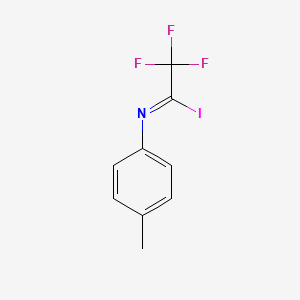
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
silane](/img/structure/B14283956.png)
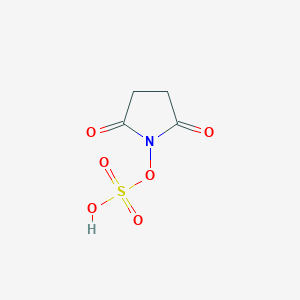
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
